molecular formula C14H11ClN4O B4682148 1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B4682148
M. Wt: 286.71 g/mol
InChI Key: VXBBVWXBXSCSCR-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 2-(2-Chlorophenyl) substituent: Enhances steric bulk and electronic modulation via the electron-withdrawing chlorine atom.
  • 7-Methyl group: Contributes to hydrophobic interactions and metabolic stability.

The compound’s molecular weight is 300.75 g/mol (from ), and its synthesis likely involves cyclization of substituted pyrimidine precursors, analogous to methods described for related triazolopyrimidines (e.g., via hydrazine intermediates or Suzuki coupling; see ).

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c1-8-11(9(2)20)7-16-14-17-13(18-19(8)14)10-5-3-4-6-12(10)15/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBBVWXBXSCSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Methylation: The methyl group is added to the triazolopyrimidine core through a methylation reaction, typically using methyl iodide or a similar reagent.

    Final assembly: The ethanone moiety is introduced in the final step, completing the synthesis of the compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

    Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone ()

  • Key Difference : Phenyl group at position 2 instead of 2-chlorophenyl.
  • Lower molecular weight (288.30 g/mol vs. 300.75 g/mol). The absence of chlorine may decrease binding affinity in biological systems where halogen bonding is critical (e.g., enzyme inhibition) .

1-[7-Methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone ()

  • Key Difference : 4-Pyridinyl group at position 2.
  • Impact: Introduces a basic nitrogen atom, enhancing solubility in aqueous media. Potential for hydrogen bonding via the pyridine ring, which could improve interactions with polar biological targets. Increased molecular weight (285.29 g/mol) compared to the phenyl analog but similar to the chlorophenyl variant .

UCB-FcRn-84 ()

  • Structure: 1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone.
  • Key Differences :
    • Fluorine substituent (3-fluorophenyl) instead of chlorine.
    • Dihydro core (4,7-dihydro) introduces saturation, altering planarity.
  • Impact :
    • Fluorine’s high electronegativity enhances metabolic stability and bioavailability.
    • Chiral separation (R/S isomers) was achieved, highlighting stereochemical influence on FcRn binding .

2-[2-(2-Chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-(4-phenylpiperazinyl)ethanone ()

  • Key Differences :
    • Additional 5-methyl group and 4-phenylpiperazinyl substituent.
    • Molecular weight: 460.97 g/mol.
  • Impact :
    • Piperazinyl group improves solubility and may enhance CNS penetration.
    • Increased steric bulk could reduce off-target interactions but may limit membrane permeability .

1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone ()

  • Key Difference : Thioether-linked 4-bromobenzyl group at position 2.
  • Higher molecular weight (377.26 g/mol) compared to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[2-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

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